molecular formula C14H19NO4 B1656934 3-[(4-butoxybenzoyl)amino]propanoic Acid CAS No. 5480-91-1

3-[(4-butoxybenzoyl)amino]propanoic Acid

Cat. No.: B1656934
CAS No.: 5480-91-1
M. Wt: 265.3 g/mol
InChI Key: BSBXTUQUYDJWIV-UHFFFAOYSA-N
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Description

3-[(4-Butoxybenzoyl)amino]propanoic Acid is a proprietary chemical compound offered for research and development purposes. Its molecular structure, which features a propanoic acid linker attached to a 4-butoxybenzamide group, suggests potential as a key intermediate or building block in organic synthesis and medicinal chemistry research. This compound is of interest for exploring structure-activity relationships, particularly in the development of novel pharmacologically active molecules. The butoxy side chain may influence the compound's lipophilicity and overall bioavailability, making it a valuable subject for physicochemical and pharmacokinetic studies. Researchers can utilize this material in the design and synthesis of new chemical entities for investigative applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure all handling is conducted by trained personnel in a controlled laboratory setting.

Properties

CAS No.

5480-91-1

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

3-[(4-butoxybenzoyl)amino]propanoic acid

InChI

InChI=1S/C14H19NO4/c1-2-3-10-19-12-6-4-11(5-7-12)14(18)15-9-8-13(16)17/h4-7H,2-3,8-10H2,1H3,(H,15,18)(H,16,17)

InChI Key

BSBXTUQUYDJWIV-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC(=O)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC(=O)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 3-[(4-butoxybenzoyl)amino]propanoic acid. Research indicates that compounds with similar structures exhibit significant activity against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Candida auris. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains, suggesting a strong potential for development as novel antimicrobial agents .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NamePathogen TestedMIC (µg/mL)
Compound AMRSA1-8
Compound BVRE0.5-2
Compound CCandida auris8-64

Drug Development

The unique structure of this compound makes it a promising candidate for drug development. Its ability to inhibit bacterial growth could be harnessed in creating new antibiotics or antifungal medications. Furthermore, in silico analyses have indicated favorable pharmacokinetic properties, making it suitable for further exploration in drug formulation .

Material Science Applications

In addition to its biological applications, this compound can also be utilized in materials science. Its ability to form stable complexes with metal ions suggests potential uses in catalysis and materials synthesis. The incorporation of such amino acid derivatives into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials.

Antimicrobial Studies

A notable case study involved the synthesis of various derivatives based on this compound, which were tested against a panel of clinically relevant pathogens. The results indicated that modifications to the benzoyl group significantly influenced antimicrobial activity, with certain substitutions leading to enhanced efficacy against resistant strains .

Drug Formulation Research

Another study explored the formulation of a topical gel incorporating this compound aimed at treating skin infections caused by resistant bacteria. The gel demonstrated effective release kinetics and sustained antimicrobial activity over time, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs. Butoxy Groups : The 4-OH substituent (Compound 33) demonstrates potent antimicrobial activity against multidrug-resistant (MDR) pathogens, likely due to hydrogen bonding with microbial targets . In contrast, the butoxy group may reduce solubility but improve membrane penetration.
  • Methoxy Substitution: The dimethylamino group in Compound 32 abolishes activity against most pathogens, highlighting the sensitivity of antimicrobial efficacy to substituent polarity .

Pharmacokinetic and ADME Properties

Comparative ADME profiles of selected analogs:

Compound LogP Water Solubility (mg/L) Plasma Protein Binding (%) References
3-((4-Hydroxyphenyl)amino)propanoic acid 1.2 1,200 85
Cefazolin (CEF) -1.5 10,000 70
Fluconazole (FLU) 0.5 7,900 11
This compound (Predicted) ~3.5* <100* >90*

*Predicted using SwissADME based on structural analogs.

  • Hydroxyphenyl derivatives exhibit balanced ADME profiles, aligning with drug-like properties .

Mechanistic Insights and Therapeutic Potential

  • Antimicrobial Activity: Hydroxyphenyl derivatives disrupt microbial homeostasis by interfering with amino acid utilization pathways critical for bacterial/fungal survival . The butoxy analog may target similar pathways but with altered potency due to steric effects.
  • Anticancer Activity : Derivatives like Compound 20 (2-furyl substituent) show structure-dependent cytotoxicity, likely via oxidative stress induction and inhibition of cancer cell proliferation .
  • Antioxidant Synergy: The 4-hydroxyphenyl moiety contributes to dual anticancer/antioxidant activity, protecting normal cells while sensitizing cancer cells to therapy .

Preparation Methods

Direct Acylation of β-Alanine

The most straightforward approach involves the acylation of β-alanine with 4-butoxybenzoyl chloride. This method, adapted from analogous syntheses of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, employs a two-step protocol: (1) synthesis of 4-butoxybenzoyl chloride from 4-butoxybenzoic acid using thionyl chloride, and (2) coupling with β-alanine in the presence of a base.

Reaction Conditions :

  • 4-Butoxybenzoyl Chloride Synthesis : 4-Butoxybenzoic acid reacts with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under reflux for 4 hours. Excess thionyl chloride is removed via distillation, yielding the acyl chloride as a pale-yellow oil.
  • Acylation Step : β-Alanine (1.0 equiv) is suspended in DCM with triethylamine (2.0 equiv) to neutralize HCl. 4-Butoxybenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (7:3), affording the target compound in 75% yield.

Mechanistic Insights : The reaction proceeds via nucleophilic acyl substitution, where the amine group of β-alanine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Protection-Deprotection Strategies

To mitigate side reactions during acylation, protective group strategies are employed. The carboxylic acid group of β-alanine is often protected as a 4-methoxybenzyl (PMB) ester, a method widely used in peptide synthesis.

Procedure :

  • Protection : β-Alanine is treated with 4-methoxybenzyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in DMF at 0°C, yielding the PMB ester (82% yield).
  • Acylation : The PMB-protected β-alanine reacts with 4-butoxybenzoyl chloride under conditions identical to Section 2.1.
  • Deprotection : The PMB group is removed via hydrogenolysis (H₂, Pd/C) or acidic hydrolysis (trifluoroacetic acid, TFA), yielding the free carboxylic acid.

Advantages : This method minimizes racemization and side reactions, particularly in complex substrates. The PMB group’s stability under basic conditions ensures high functional group tolerance.

Alternative Coupling Methods

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) offer a racemization-free route, especially for sensitive substrates.

Protocol :

  • 4-Butoxybenzoic acid (1.0 equiv), β-alanine (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF. The mixture is stirred at 0°C for 1 hour, then at room temperature for 24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 68% yield.

Key Considerations : EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses side reactions by stabilizing the active ester.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity profoundly impacts reaction kinetics and yields. Polar aprotic solvents like DMF and DCM enhance acyl chloride reactivity, while protic solvents (e.g., methanol) may hydrolyze the acyl chloride prematurely.

Table 1: Solvent Optimization for Direct Acylation

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 75
DMF 36.7 82
THF 7.52 65

Data adapted from.

Temperature and Catalysis

Elevated temperatures (40–60°C) accelerate acylation but risk decomposition. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction rates by stabilizing the transition state.

Example : Adding DMAP (0.1 equiv) to the EDC/HOBt system increases yields from 68% to 78%.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) : δ 12.2 (s, 1H, COOH), 8.45 (t, J = 5.6 Hz, 1H, NH), 7.78 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 4.01 (t, J = 6.4 Hz, 2H, OCH₂), 3.45 (q, J = 6.8 Hz, 2H, CH₂NH), 2.42 (t, J = 7.2 Hz, 2H, CH₂COOH), 1.72–1.65 (m, 2H, CH₂CH₂CH₃), 1.49–1.42 (m, 2H, CH₂CH₃), 0.93 (t, J = 7.4 Hz, 3H, CH₃).

IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O, acid), 1655 cm⁻¹ (C=O, amide).

Purity and Yield Analysis

Table 2: Comparative Yields of Synthetic Methods

Method Reagents/Conditions Yield (%)
Direct Acylation Acyl chloride, TEA, DCM 75
Protection-Deprotection PMB ester, TFA 82
EDC/HOBt Coupling DMF, DMAP 78

Data synthesized from.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(4-butoxybenzoyl)amino]propanoic Acid, and how can reaction conditions be optimized?

  • Methodology : Begin with a nucleophilic acyl substitution reaction between 4-butoxybenzoic acid derivatives (e.g., acyl chlorides) and β-alanine or its ester. Optimize solvent polarity (e.g., DMF for high dielectric constant) and temperature (60–80°C) to enhance amide bond formation. Post-reaction, use acid-base extraction to isolate the product, followed by recrystallization (ethanol/water mixtures) for purification .
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during structural elucidation?

  • Methodology : For NMR, compare experimental 1H^1H and 13C^{13}C shifts with computational predictions (e.g., DFT calculations using Gaussian). Address unexpected peaks by analyzing solvent effects or tautomerism. For IR, verify carbonyl (1680–1700 cm1 ^{-1}) and amide (1550–1650 cm1 ^{-1}) bands against reference spectra .
  • Contradiction Handling : If 1H^1H NMR shows split signals for the propanoic acid chain, consider dynamic rotational isomerism and use variable-temperature NMR to confirm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : Use PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Store at 2–8°C in airtight containers to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can computational tools (e.g., retrosynthesis algorithms) predict novel synthetic pathways for this compound?

  • Methodology : Use AI-driven platforms (e.g., Reaxys, Pistachio) to identify one-step routes from precursors like 4-butoxybenzoyl chloride and β-alanine methyl ester. Evaluate feasibility scores (>0.8) and prioritize routes with minimal protecting groups. Validate predictions with small-scale pilot reactions .
  • Case Study : A retrosynthetic analysis may suggest ester hydrolysis as the final step to avoid side reactions during amide formation .

Q. What strategies are effective for analyzing the compound’s bioactivity in enzyme inhibition assays?

  • Experimental Design :

Target Selection : Focus on enzymes with hydrophobic active sites (e.g., lipases, proteases) due to the compound’s aromatic butoxy group.

Assay Setup : Use fluorometric or colorimetric assays (e.g., p-nitrophenyl acetate hydrolysis for esterase inhibition).

Data Interpretation : Calculate IC50_{50} values via nonlinear regression (GraphPad Prism) and compare with positive controls (e.g., Orlistat for lipases) .

  • Contradiction Resolution : If IC50_{50} varies between assays, assess solvent effects (DMSO vs. aqueous buffers) or protein binding artifacts .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Approach :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) on the butoxy chain or propanoic acid moiety.
  • Computational Screening : Use molecular docking (AutoDock Vina) to predict binding affinity changes. Prioritize derivatives with LogP reductions >1.0 and retained hydrogen-bonding interactions .
  • Validation : Measure solubility in PBS (pH 7.4) via UV-Vis spectroscopy and confirm bioactivity in cell-based assays .

Key Considerations for Advanced Studies

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers if racemization occurs during synthesis .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone sites (e.g., amide bond) .

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